![molecular formula C18H11ClF3N5S B2863600 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 1207031-44-4](/img/structure/B2863600.png)
4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,3,4-thiadiazole and 1,2,3-triazole . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Molecular Structure Analysis
The molecular structure of the compound involves a 1,3,4-thiadiazole ring and a 1,2,3-triazole ring . The 1,3,4-thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The compound, being a derivative of 1,3,4-thiadiazole and 1,2,3-triazole, may exhibit a range of chemical reactions. For instance, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Physical And Chemical Properties Analysis
The compound contains a trifluoromethyl group, which is known for its unique properties . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .Applications De Recherche Scientifique
Antimicrobial Applications
Thiazole derivatives, such as the one in this compound, have been recognized for their antimicrobial properties . The presence of the thiazolyl and triazolyl groups could potentially make this compound a candidate for developing new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens.
Anticancer Research
Compounds with thiazole and triazole moieties have shown promise in anticancer research . They can be designed to interfere with specific cellular pathways that are overactive in cancer cells, potentially leading to the development of targeted cancer therapies.
Neuroprotective Agents
The thiazole ring is a key structural component in some neuroprotective agents . Research into compounds like this one could lead to new treatments for neurodegenerative diseases by protecting neuronal cells from damage or death.
Agricultural Chemicals
In agriculture, thiazole derivatives are explored for their use as fungicides and biocides . The compound’s structure suggests it could be synthesized into chemicals that protect crops from fungal infections and pest infestations.
Material Science
The unique electronic properties of triazole rings make them interesting for material science applications, particularly in the development of organic semiconductors and photovoltaic materials . This compound could be part of studies aimed at creating more efficient energy-harvesting devices.
Pharmacological Enhancers
Given the compound’s complex structure, it may serve as a pharmacological enhancer, improving the efficacy or stability of other drug molecules when used in combination therapies .
Chemical Engineering
In chemical engineering, such compounds can be used to study intramolecular charge transfer (ICT) interactions, which are crucial for the development of photothermal materials and sensors .
Biochemical Research
The biochemical applications of this compound could include studies on enzyme inhibition, given that thiazole and triazole rings often play a role in the design of enzyme inhibitors .
Mécanisme D'action
Target of Action
The compound, also known as 4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their diverse biological activities
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Safety and Hazards
Propriétés
IUPAC Name |
5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5S/c19-12-5-1-3-10(7-12)14-9-28-17(24-14)15-16(23)27(26-25-15)13-6-2-4-11(8-13)18(20,21)22/h1-9H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPACLYDSPILMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide](/img/structure/B2863519.png)
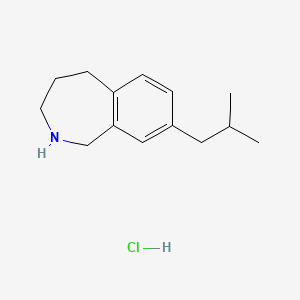
![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)
![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2863523.png)


![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)

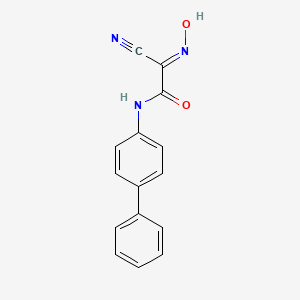
![5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2863532.png)
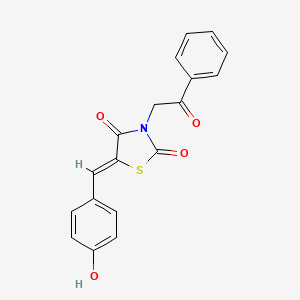
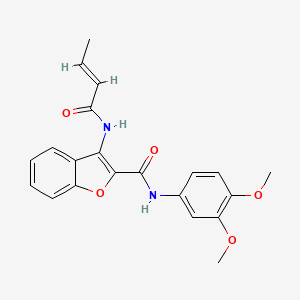
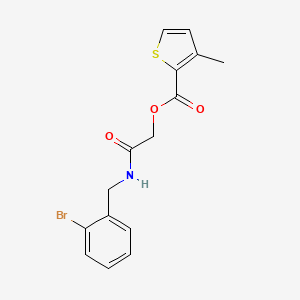
![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)